1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Overview
Description
This compound is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . An efficient eco-friendly microwave-assisted synthesis of a similar compound was reported .Molecular Structure Analysis
The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For a similar compound, the crystal structure demonstrated a conventional chair conformation for the piperazine ring .Chemical Reactions Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For a similar compound, the crystal structure demonstrated a conventional chair conformation for the piperazine ring .Scientific Research Applications
Antibacterial Activity
This compound has been synthesized as a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .
Antimicrobial Drug Development
The thiazole ring, a component of this compound, is found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug . This suggests potential applications in the development of new antimicrobial drugs.
Antiretroviral Drug Development
Thiazole is also found in Ritonavir, an antiretroviral drug . This indicates potential applications in the development of new antiretroviral drugs.
Antifungal Drug Development
Abafungin, an antifungal drug, also contains a thiazole ring . This suggests potential applications in the development of new antifungal drugs.
Antineoplastic Drug Development
Thiazole is a component of Tiazofurin and Bleomycine, which are antineoplastic drugs . This indicates potential applications in the development of new antineoplastic drugs.
Anti-inflammatory and Analgesic Activity
The presence of a thiazolidinone ring has been observed to lead to greater anti-inflammatory and analgesic activity . This suggests potential applications in the development of new anti-inflammatory and analgesic drugs.
Mechanism of Action
Target of Action
The compound “1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” contains a benzo[d]thiazole moiety. Compounds containing a thiazole ring have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .
Mode of Action
Without specific information on the compound, it’s difficult to provide an accurate description of its mode of action. Thiazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown. Thiazole derivatives have been found to interact with a variety of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives can have a wide range of effects depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
properties
IUPAC Name |
1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10(18)16-6-8-17(9-7-16)14-15-13-11(21-14)4-3-5-12(13)22(2,19)20/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZHZSUSSSQUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone |
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